3,4-Difluorobenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of difluorobenzaldehydes, including 3,4-difluorobenzaldehyde, can involve direct fluorination of benzaldehydes or through more complex synthetic routes involving precursor compounds. For instance, difluorobenzaldehyde was synthesized from 1,3-difluorobenzene and carbon monoxide with AlCl3 and HCl as catalysts under CO atmosphere, demonstrating the role of catalysts in directing the fluorination process and affecting yield and selectivity (Zhou Fengjun, 2005).
Molecular Structure Analysis
The molecular structure of benzene derivatives, including fluorinated compounds, has been extensively studied. Gas electron diffraction, microwave spectroscopy, and ab initio molecular orbital calculations have provided insights into their structure. For example, the molecular structure of gaseous 4-fluorobenzaldehyde has been determined, highlighting the importance of such analyses in understanding the geometric parameters and electronic structure of these compounds (S. Samdal et al., 1997).
Chemical Reactions and Properties
Fluorinated benzaldehydes undergo various chemical reactions due to the electron-withdrawing nature of the fluorine atoms, which significantly influences their reactivity. These compounds participate in nucleophilic addition reactions, condensation reactions, and can act as intermediates in the synthesis of more complex organic molecules. For example, the synthesis of 4-aryloxy-2,3,5,6-tetrafluorobenzaldehydes from pentafluorobenzaldehyde through nucleophilic substitution showcases the chemical versatility of fluorinated aldehydes (D. Gryko et al., 2008).
Physical Properties Analysis
The physical properties of 3,4-difluorobenzaldehyde, such as melting point, boiling point, and solubility, are influenced by the presence of fluorine atoms. These properties are crucial for determining the conditions under which these compounds can be handled and applied in various chemical processes. Studies on closely related compounds, utilizing techniques like matrix-isolation infrared spectroscopy, provide insights into the effects of fluorination on the physical properties of benzaldehydes (T. Itoh et al., 2011).
Scientific Research Applications
Biomedical Materials : 3,4-Dihydroxybenzaldehyde has been shown to improve collagen fibril microstructure, stability, and enzymatic resistance, suggesting its use in biomedical materials based on collagen fibrils (Duan et al., 2019).
Food and Medicine Research : This compound, derived from Salvia miltiorrhiza, demonstrates strong binding to human serum albumin and induces conformational changes, offering insights for research in food and medicine (Liu et al., 2022).
Collagen-Catechol Hydrogel : The novel collagen-catechol hydrogel incorporating 3,4-dihydroxybenzaldehyde enhances collagen's thermal denaturation temperature, elastic modulus, and enzymatic resistance, providing potential applications in various fields (Duan et al., 2018).
Spectroscopic Analysis : Chlorinated 3,4-dihydroxybenzaldehydes exhibit distinct 17O NMR spectral characteristics in aqueous alkaline solutions, indicating their potential use in the synthesis of phenolate anions (Kolehmainen et al., 1995).
Biosensor Design : Electrodeposition of dihydroxybenzaldehyde films on glassy carbon electrodes reveals catalytic activity for NADH oxidation, potentially benefiting biosensor designs (Pariente et al., 1996).
NADH Oxidation : Electropolymerized films of 3,4-dihydroxybenzaldehyde on glassy carbon electrodes show potential for efficient NADH oxidation, with a pH dependence of 60 mV/pH unit (Pariente et al., 1994).
Rotational Isomerism : The emission spectra of 3,4- and 3,5-difluorobenzaldehyde vapors show conformer-specific phosphorescence from the 3,4-derivative, providing insights into rotational isomerism (Itoh, 2009).
Anticancer Properties : Fluorinated analogues of combretastatin A-4, including 3-deoxy-3-fluoro-combretastatin A-4, have shown promising anticancer properties (Lawrence et al., 2003).
Microwave Spectroscopy : The O-trans conformer of 2,4-difluorobenzaldehyde has been determined using microwave spectroscopy, providing accurate molecular constants (Bhattacharya et al., 2013).
Safety And Hazards
properties
IUPAC Name |
3,4-difluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O/c8-6-2-1-5(4-10)3-7(6)9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHKMYXKNKLNDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343186 | |
Record name | 3,4-Difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluorobenzaldehyde | |
CAS RN |
34036-07-2 | |
Record name | 3,4-Difluorobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34036-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Difluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.075 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzaldehyde, 3,4-difluoro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.373 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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